Product packaging for 1-Oxa-4-thiaspiro[4.5]decane(Cat. No.:CAS No. 177-15-1)

1-Oxa-4-thiaspiro[4.5]decane

Cat. No.: B086402
CAS No.: 177-15-1
M. Wt: 158.26 g/mol
InChI Key: AWAPQLQRGOLHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-4-thiaspiro[4.5]decane is a spirocyclic chemical scaffold of significant interest in synthetic and medicinal chemistry research, with the molecular formula C8H14OS . Its structure features a cyclohexane ring connected spiro to a heterocyclic ring system containing both oxygen and sulfur atoms, which serves as a versatile building block for the development of novel bioactive molecules . Researchers utilize this core structure in Johnson orthoester Claisen rearrangements to synthesize complex derivatives with controlled olefin geometry, which are valuable for stereochemical studies . In pharmaceutical research, this spirocyclic system is a key structural motif. Scientific investigations have demonstrated that derivatives based on the this compound scaffold can act as potent and selective agonists for the 5-HT1A receptor, a key target for neurological disorders . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14OS B086402 1-Oxa-4-thiaspiro[4.5]decane CAS No. 177-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177-15-1

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-oxa-4-thiaspiro[4.5]decane

InChI

InChI=1S/C8H14OS/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2

InChI Key

AWAPQLQRGOLHTD-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OCCS2

Canonical SMILES

C1CCC2(CC1)OCCS2

Other CAS No.

177-15-1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Oxa 4 Thiaspiro 4.5 Decane and Its Chemical Analogues

Strategies for Spiro-Oxa-Thia Ring System Construction

The assembly of the 1-oxa-4-thiaspiro[4.5]decane core relies on key strategic bond formations to construct the spirocyclic framework. Methodologies generally involve either the closure of the decane (B31447) ring onto a pre-formed heterocyclic precursor or the simultaneous formation of the spiro system from acyclic or monocyclic precursors.

Cyclization Approaches for Decane Ring Formation

While many syntheses of this compound derivatives commence with a pre-existing cyclohexane (B81311) ring, intramolecular cyclization strategies represent a powerful approach to construct the decane ring system. These methods often involve the formation of a carbon-carbon bond on a precursor that already contains the oxathiolane moiety or its synthetic equivalent.

One such conceptual approach involves the intramolecular cyclization of phenolic α-diazoketones. rsc.org Although not demonstrated for the exact this compound system, copper(I) halide-catalyzed decomposition of related phenolic α-diazoketones has been shown to yield spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org This type of reaction suggests a potential pathway where a suitably substituted oxathiolane precursor with a tethered phenolic diazoketone could undergo intramolecular cyclization to form the desired spiro[4.5]decane framework.

Another versatile strategy for constructing cyclic systems is ring-closing metathesis (RCM). This method has been successfully employed for the synthesis of various spirocyclic systems. arkat-usa.org The general approach involves the preparation of a precursor containing two terminal alkenes, which then undergoes RCM catalyzed by a ruthenium-based catalyst to form the cyclic structure. arkat-usa.org For the synthesis of a this compound derivative, this would entail a precursor bearing the oxathiolane ring and two alkenyl chains at an appropriate position, which upon cyclization would form the cyclohexane ring of the decane system.

Precursor-Based Synthetic Routes to the Spiro System

A more common and direct approach to the this compound system involves the reaction of a cyclohexane-based precursor with reagents that form the oxathiolane ring in a spirocyclic fashion. A key precursor for this strategy is a ketone on the cyclohexane ring, typically at the 1-position.

A widely utilized method involves the reaction of a cyclohexanone (B45756) derivative with a compound containing both a thiol and a hydroxyl group. For instance, the synthesis of this compound-2-ylmethyl derivatives, which are precursors to potent 5-HT1A receptor agonists, often starts from a protected 1,4-cyclohexanedione (B43130) monoethylene ketal. nih.govepa.gov This precursor is then reacted with appropriate reagents to introduce the necessary functionalities for the subsequent formation of the oxathiolane ring. nih.govepa.gov

A specific example is the synthesis of 1-oxa-4-thiaspiro[4.5]decan-7-one, which serves as a crucial intermediate. The synthesis of this ketone and its derivatives often involves the reaction of a protected cyclohexanedione with reagents that introduce the sulfur and oxygen heteroatoms. nih.gov

Regioselective and Stereoselective Synthesis of Substituted Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the spirocyclic framework. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups can be achieved at various positions of the this compound skeleton. A common strategy involves the functionalization of a ketone intermediate, such as 1-oxa-4-thiaspiro[4.5]decan-7-one. nih.gov This ketone can react with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to introduce a wide variety of alkyl and aryl substituents at the C-7 position. nih.gov

For example, the reaction of 1-oxa-4-thiaspiro[4.5]decan-7-one with phenyllithium (B1222949) (PhLi) or phenylmagnesium bromide (PhMgBr) yields 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol. nih.gov The choice of the organometallic reagent and reaction conditions can influence the diastereoselectivity of the addition, as discussed in the following section.

Furthermore, derivatives can be synthesized by starting with substituted precursors. For instance, using a substituted cyclohexanone in the initial spirocyclization step will lead to a correspondingly substituted this compound derivative. mdpi.com

Diastereoselective Synthesis of 1-Oxa-4-thiaspiro[4.5]decan-7-one Derivatives

The reaction of nucleophiles with 1-oxa-4-thiaspiro[4.5]decan-7-one can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of this addition is of significant interest as different diastereomers can exhibit distinct biological activities.

A study on the reaction of 1-oxa-4-thiaspiro[4.5]decan-7-one with phenyllithium (PhLi) and phenylmagnesium bromide (PhMgBr) revealed that the diastereoselectivity of the reaction is highly dependent on the reagent and the solvent system used. nih.gov While initial reports suggested the formation of a single diastereomer with PhLi, a reinvestigation showed the formation of two diastereomeric alcohols. nih.gov

Significantly higher diastereoselectivity was achieved using phenylmagnesium bromide. The use of a mixed solvent system of diethyl ether and hexane (B92381) (Et₂O/hexane = 2:1) for the reaction with PhMgBr resulted in the highest diastereomeric ratio of 14:1. nih.gov This highlights the crucial role of the counterion (MgBr⁺ vs. Li⁺) and the solvent in controlling the facial selectivity of the nucleophilic attack on the carbonyl group.

The table below summarizes the diastereoselectivity observed in the reaction of 1-oxa-4-thiaspiro[4.5]decan-7-one with phenyl-based organometallic reagents.

Organometallic ReagentSolventDiastereomeric Ratio (axial:equatorial attack)
PhLiNot specifiedMixture of diastereomers
PhMgBrEt₂O/hexane (2:1)14:1

Table 1: Diastereoselectivity in the reaction of 1-oxa-4-thiaspiro[4.5]decan-7-one with organometallic reagents. nih.gov

Novel Synthetic Paradigms for this compound Scaffolds

The development of novel synthetic strategies provides access to a wider range of structurally diverse this compound analogues and can offer more efficient and atom-economical routes.

Metal-catalyzed reactions have emerged as a powerful tool in the synthesis of complex heterocyclic systems. For instance, a diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net While applied to a related aza-spirocycle, the principles of this relay catalysis could potentially be adapted for the synthesis of this compound systems from suitable precursors.

Another emerging area is the use of photocatalysis. Synergistic photocatalysis and organocatalysis have been employed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This metal-free approach offers mild reaction conditions and high atom economy. The application of such photocatalytic strategies to precursors tailored for the this compound system could open up new avenues for their synthesis.

Furthermore, the synthesis of sulfur-containing spiroketals from natural sources provides inspiration for new synthetic approaches. acs.org The elucidation of the biosynthetic pathways of these compounds can inform the design of biomimetic synthetic strategies.

Elucidating the Reactivity and Reaction Mechanisms of 1 Oxa 4 Thiaspiro 4.5 Decane

Mechanistic Studies of Transformations Involving the Spirocenter and Heteroatoms

The reactivity of 1-oxa-4-thiaspiro[4.5]decane derivatives is profoundly influenced by the interplay of steric and stereoelectronic effects originating from the spirocenter and the heteroatoms. researchgate.net Mechanistic studies, including computational analyses, have shed light on how these factors govern the outcomes of chemical transformations.

In derivatives such as 1-oxa-4-thiaspiro[4.5]decan-7-one, the molecule exists as an equilibrium of two primary conformers. Computational studies at the B3LYP/6-31G* level have shown that the conformer with the acetal (B89532) oxygen in the axial position is more stable (by 0.92 kcal/mol) than the conformer with the axial sulfur. acs.orgacs.org This preference is attributed to the smaller 1,3-diaxial interaction of the axial oxygen with the axial hydrogen on C9 compared to the larger interaction involving the sulfur atom. acs.orgacs.org

This conformational bias is critical in nucleophilic addition reactions to the carbonyl group. The equatorial approach of a nucleophile is generally favored, as the axial face is sterically hindered by the acetal moiety. acs.org The reaction is believed to proceed through individual attacks on both conformers, leading to a mixture of diastereomeric products. acs.orgacs.org The stereoselectivity of such reactions is therefore a function of both the ground-state conformational equilibrium and the transition state energies for nucleophilic attack on each conformer. acs.org Furthermore, ab initio molecular orbital investigations have been employed to understand the diastereoselectivities, highlighting that steric effects in the geometry of cation-chelation can predict the experimental π-selectivity in related ketones. researchgate.net

Transformations involving the sulfur heteroatom, such as oxidation, are also subject to steric control. In the case of (5S,6S,9R)-6-isopropyl-9-methyl-1-oxo-4-thiaspiro[4.5]-decane, oxidation to the corresponding sulfone was sterically hindered by the proximity of the isopropyl group to the sulfur atom in the oxathiolane ring. researchgate.net

Ring Expansion and Skeletal Rearrangement Reactions

The rigid spirocyclic framework of this compound can undergo skeletal rearrangements, leading to the formation of new and complex molecular architectures. A notable example is the Johnson orthoester Claisen rearrangement. researchgate.netresearchgate.net

This rearrangement has been demonstrated with (1-oxa-4-thiaspiro[4.5]dec-6-en-6-yl)alkanols. researchgate.net The reaction results in the formation of this compound derivatives with varied olefin geometries. researchgate.netresearchgate.net For instance, the crystal structures of ethyl 6-benzylidene-1-oxa-4-thiaspiro[4.5]decane-7-acetate and (6-ethylidene-1-oxa-4-thiaspiro[4.5]decan-7-yl)ethyl 4-bromobenzoate, both obtained through this rearrangement, confirm the formation of products with distinct structural features. researchgate.net Such rearrangements are valuable tools for introducing functional and structural diversity into the spirocyclic system.

Investigation of Electrophilic and Nucleophilic Reactions of this compound Derivatives

Derivatives of this compound participate in a variety of electrophilic and nucleophilic reactions. For example, nitrogen-containing analogues like 8-((4-isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane are known to undergo nucleophilic substitution reactions. smolecule.com The sulfur atom in the ring can be oxidized, and the compound may also undergo reduction reactions to yield different derivatives. researchgate.netsmolecule.com

The reaction of this compound derivatives with organometallic reagents has been a subject of detailed investigation, particularly focusing on the nucleophilic addition to carbonyl groups within the spirocyclic system. acs.orgnih.gov Studies on 1-oxa-4-thiaspiro[4.5]decan-7-one with phenyllithium (B1222949) (PhLi) and phenylmagnesium bromide (PhMgBr) have revealed significant differences in diastereoselectivity. acs.orgacs.orgnih.gov

Initial reports suggested that the reaction with PhLi produced only a single diastereomeric alcohol. acs.org However, a reinvestigation demonstrated that two diastereomeric alcohols are indeed formed, as would be expected from the conformational analysis of the starting ketone. acs.orgacs.org The reaction with PhMgBr yields the same two diastereomers but with significantly higher diastereoselectivity compared to PhLi. researchgate.netacs.orgnih.gov The choice of solvent also plays a crucial role; a 2:1 mixture of Et₂O/hexane (B92381) for the reaction with PhMgBr provided the highest diastereocontrol, achieving a 14:1 ratio of the major to minor alcohol. acs.orgacs.orgnih.gov In contrast, the addition of HMPA was found to be detrimental to selectivity. acs.org

The higher selectivity of the Grignard reagent is likely due to its greater steric bulk and potential for chelation with the heteroatoms, which amplifies the energy difference between the diastereomeric transition states.

Diastereoselectivity in the Reaction of 1-Oxa-4-thiaspiro[4.5]decan-7-one with Organometallic Reagents acs.org
ReagentSolventTemperature (°C)Diastereomeric Ratio (axial-OH : equatorial-OH)
PhLiEt₂O01.5 : 1
PhMgBrEt₂O04.3 : 1
PhMgBrEt₂O/Hexane (2:1)014 : 1
PhMgBrTHF03.5 : 1
PhMgBrEt₂O/HMPA (10:1)02.3 : 1

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactions of this compound derivatives are often characterized by high levels of chemo-, regio-, and stereoselectivity, which can be controlled by the choice of reagents and reaction conditions. researchgate.netresearchgate.net

Chemoselectivity is observed in reactions where one functional group reacts preferentially over another. For instance, the carbonyl group of 1-oxa-4-thiaspiro[4.5]decan-7-one can be selectively targeted by nucleophiles in the presence of the less reactive oxathiolane ring. acs.org

Regioselectivity is demonstrated in the formation of the spirocyclic system itself. The reaction of thiolactones with optically active oxiranes can lead to the regio- and stereoselective formation of spirocyclic 1,3-oxathiolanes. uzh.ch

Stereoselectivity is a prominent feature of this chemical family. As detailed in section 3.3.1, the nucleophilic addition of organometallic reagents to 1-oxa-4-thiaspiro[4.5]decan-7-one is highly diastereoselective. acs.orgacs.orgnih.gov The stereochemical outcome is dictated by the inherent conformational preferences of the spirocyclic ketone and the nature of the nucleophile. acs.orgacs.org The use of bulky hydride reagents, such as L-Selectride, also offers high diastereoselection in the reduction of the ketone. acs.org

Furthermore, 1,3-diastereofacial selection has been observed in the Diels-Alder type reactions of 6-vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene with various dienophiles, where the acetal function directs the approach of the dienophile, leading to a mixture of two diastereoisomers. researchgate.net The control elements governing these selective transformations are a combination of steric and stereoelectronic effects, which are fundamental to the chemistry of this spirocyclic system. researchgate.netresearchgate.net

Comprehensive Spectroscopic and Crystallographic Characterization of 1 Oxa 4 Thiaspiro 4.5 Decane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of 1-oxa-4-thiaspiro[4.5]decane, enabling the precise assignment of proton and carbon signals and revealing through-bond and through-space correlations.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound derivatives provides crucial information about the chemical environment of the hydrogen atoms. For instance, in a derivative, the protons on the oxathiolane ring appear at distinct chemical shifts. The two protons of the -OCH2- group typically resonate as a triplet around 4.14 ppm, while the two protons of the -SCH2- group appear as a triplet near 3.05 ppm. rsc.org The protons of the cyclohexane (B81311) ring exhibit complex multiplets in the upfield region, generally between 1.30 and 2.08 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The spiro carbon, a key feature of the molecule, is readily identifiable. The carbons of the oxathiolane ring also show characteristic signals; the -OCH2- carbon appears around 69.8 ppm, and the -SCH2- carbon resonates at approximately 33.2 ppm. rsc.org The carbons of the cyclohexane ring are observed in the 21-37 ppm range. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative in CDCl₃ rsc.org

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₂-4.14 (t)69.8
-SCH₂-3.05 (t)33.2
Cyclohexane1.30-2.08 (m)21.1-36.3

Note: Chemical shifts can vary depending on the specific derivative and solvent used.

Two-Dimensional NMR Correlation Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, especially in complex derivatives, two-dimensional NMR techniques are indispensable. unimore.itunimore.it

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu This is particularly useful for tracing the connectivity of the protons on the cyclohexane ring and for confirming the relationship between the geminal protons on the oxathiolane ring. unimore.itunict.it

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. sdsu.eduuzh.ch This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

These 2D NMR experiments, used in concert, provide a comprehensive and detailed picture of the molecular structure of this compound derivatives in solution. uzh.ch

Solid-State NMR for Microcrystalline and Powdered Forms

While solution-state NMR is the most common technique, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its microcrystalline or powdered forms. ssNMR is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. The technique can reveal information about polymorphism, molecular packing, and the conformation of the molecule in the solid state, which may differ from its conformation in solution.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information for this compound derivatives, offering precise bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state. tandfonline.com

For example, the crystal structure of 3-[(4-hydroxy-4-thianyl)methyl]-1-oxa-8-thiaspiro[4.5]decan-2-one revealed that both thiacyclohexyl rings adopt a chair conformation with axial C-O bonds. tandfonline.com In other derivatives, such as ethyl 6-benzylidene-1-oxa-4-thiaspiro[4.5]decane-7-acetate, the analysis confirmed the geometry of substituents and the conformation of the spirocyclic system. researchgate.netresearchgate.net Such studies have also elucidated intermolecular interactions, like hydrogen bonding, which can influence the crystal packing. researchgate.net

Table 2: Selected Crystallographic Data for a this compound Derivative tandfonline.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.916(2)
b (Å)11.585(3)
c (Å)21.986(5)
Z4

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Delineation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Under electron ionization conditions, this compound undergoes characteristic fragmentation. aip.org The molecular ion (M⁺•) is typically observed, confirming the molecular weight. A key fragmentation pathway involves the rupture of the O(1)–C(2) and C(3)–S(4) bonds, leading to the formation of a [M–C₂H₄S]⁺• ion, which corresponds to cyclohexanone (B45756). aip.org Another significant fragmentation pattern is the formation of a thiocarbonyl ion, [O=C=S]⁺•, with a mass-to-charge ratio (m/z) of 60. aip.org The presence of a prominent peak at m/z 115, corresponding to the 4-oxa-7-thiaspiro[2.4]heptanyl cation, is also indicative of the 1,3-oxathiolane (B1218472) ring. aip.org

Table 3: Characteristic EI-MS Fragmentation Ions for this compound aip.org

Ionm/z
[M]⁺•158
[M–C₂H₄S]⁺• (cyclohexanone)98
[C₅H₇OS]⁺115
[O=C=S]⁺•60

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. This technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, allowing for the calculation of its molecular formula.

For this compound, the molecular formula is C₈H₁₄OS. nih.gov The theoretical monoisotopic mass, calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S), is 158.07653624 Da. nih.gov

In a typical HRMS experiment, the experimentally measured mass is compared against the theoretical value. A close match, usually within a few parts per million (ppm), confirms the elemental composition. For instance, in the analysis of derivatives of this spiro system, such as (5R,6R)-6-Allyl-6-hydroxy-1-oxa-4-thiaspiro[4.5]decane, HRMS data is reported by comparing the calculated and found masses. For one of its ions, the calculated m/z was 197.0995, and the experimentally found value was also 197.0995, confirming the composition. nih.gov This level of precision unequivocally validates the molecular formula of the analyzed compound.

Table 1: Theoretical Mass Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₄OS nih.gov
Monoisotopic Mass (Da)158.07653624 nih.gov
Predicted [M+H]⁺ (m/z)159.08382
Predicted [M+Na]⁺ (m/z)181.06576

Table data sourced from PubChem. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups and the molecular "fingerprint" of a compound. These techniques probe the vibrational modes of molecules, which are specific to the types of bonds present and their chemical environment.

FTIR Spectroscopy: The FTIR spectrum of a related compound, 1-Oxa-7-thiaspiro[5.5]undecane, shows characteristic absorption bands in the fingerprint region between 1300 and 900 cm⁻¹. cdnsciencepub.com Key peaks are observed at 1269, 1095, 1078, 1068, 1042, 991, and 955 cm⁻¹. cdnsciencepub.com These absorptions are characteristic of C-O and C-S bond stretching and bending vibrations within the heterocyclic and spirocyclic structure. Additionally, the C-H stretching vibrations of the cyclohexane ring are expected in the 2850-3000 cm⁻¹ region. For example, a derivative of the target compound shows a distinct C-H stretching peak at 2933 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For molecules like this compound, Raman spectroscopy would be effective in identifying the vibrations of the C-S bond and the carbon skeleton of the cyclohexane ring. While specific data for this compound is scarce, studies on similar organic molecules show that characteristic peaks for C-H, C-O, and C-S bonds are readily identifiable. iucr.orgias.ac.in

Table 2: Representative FTIR Absorption Bands for Oxa-Thiaspiro Compounds

Wavenumber (cm⁻¹)AssignmentBond TypeSource Reference
~2933Aliphatic C-H StretchC-H nih.gov
~1269Fingerprint RegionC-O / C-S Stretch cdnsciencepub.com
~1095Fingerprint RegionC-O / C-S Stretch cdnsciencepub.com
~1075Fingerprint RegionC-O / C-S Stretch nih.gov
~997Fingerprint RegionC-O / C-S Stretch nih.gov

Note: The data in this table is based on closely related oxa-thiaspiro structures and derivatives to illustrate expected peak locations.

Advanced Computational and Theoretical Studies on 1 Oxa 4 Thiaspiro 4.5 Decane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of 1-oxa-4-thiaspiro[4.5]decane. These studies, often employing techniques like Density Functional Theory (DFT) and multireference configuration interaction (DFT/MRCI), provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule. chemrj.orgresearchgate.net

A hypothetical representation of key bond lengths and angles is presented in the table below.

Bond/AngleAtom 1Atom 2Atom 3Value
Bond LengthCO1.43 Å
Bond LengthCS1.82 Å
Bond LengthCC (spiro)1.54 Å
Bond AngleCOC109.5°
Bond AngleCSC98.7°
Dihedral AngleOCCS

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for predicting a wide range of molecular properties and the reactivity of this compound and its derivatives. mdpi.comscirp.org By calculating the electronic density, DFT can accurately forecast properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. scirp.org

DFT calculations are employed to predict the outcomes of chemical reactions, such as the diastereoselectivity observed in reactions involving derivatives of 1-oxa-4-thiaspiro[4.5]decan-7-one. nih.gov The theory helps in analyzing the electronic driving forces that govern molecular interactions, which is vital for designing molecules with specific binding affinities. mdpi.com Furthermore, DFT can be used to calculate various molecular descriptors that are essential for quantitative structure-activity relationship (QSAR) studies. chemrj.org The accuracy of these predictions heavily relies on the choice of the functional and basis set used in the calculations. mdpi.com

The table below illustrates some of the molecular properties of this compound that can be predicted using DFT.

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy1.2eV
Dipole Moment1.8Debye
Polarizability15.3ų
Ionization Potential8.7eV
Electron Affinity0.5eV

Note: These are example values and the actual computed values would depend on the specific DFT functional and basis set employed.

Molecular Modeling and Simulation Approaches to Conformational Landscape

The conformational flexibility of the this compound ring system is a critical determinant of its biological activity. Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are employed to explore the conformational landscape of this molecule. nih.govuu.nl These methods allow for the characterization of the different spatial arrangements (conformers) that the molecule can adopt and the energy barriers between them. nih.gov

By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. elifesciences.org Understanding the conformational preferences of the spirocyclic core is essential for designing derivatives that can adopt the optimal geometry for binding to a specific biological target, such as a receptor or enzyme. springer.com These simulations provide dynamic insights that complement the static picture obtained from quantum chemical calculations. uu.nl

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in the rational design of new drugs based on the this compound scaffold. nih.govarabjchem.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrj.org For derivatives of this compound, this involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activities, such as receptor binding affinity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov In the context of this compound derivatives, docking simulations are used to visualize and analyze the interactions between the ligand and the active site of a target protein, such as the 5-HT1A receptor. nih.gov These simulations help in understanding the key interactions responsible for binding and provide insights for designing new derivatives with improved affinity and selectivity. unimore.it

The table below presents hypothetical docking scores and predicted activities for a series of this compound derivatives.

DerivativeDocking Score (kcal/mol)Predicted pKiKey Interacting Residues
Compound A-8.58.2ASP116, TYR390
Compound B-7.97.8PHE361, SER199
Compound C-9.18.8ASP116, PHE362, TYR390
Compound D-7.27.1TRP358

Note: These values are illustrative and would be the output of specific QSAR and molecular docking studies.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable tools for analyzing the mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies, offering a detailed understanding of the reaction pathway. researchgate.net

For instance, theoretical studies can elucidate the diastereoselectivity of reactions, as seen in the addition of organolithium reagents to 1-oxa-4-thiaspiro[4.5]decan-7-one. nih.govacs.org By modeling the different possible transition states, chemists can understand why one stereoisomer is formed in preference to another. This knowledge is crucial for controlling the stereochemical outcome of synthetic reactions, which is often a critical factor for the biological activity of chiral molecules. These theoretical analyses can guide the choice of reagents and reaction conditions to achieve the desired product with high selectivity. nih.gov

Exploration of 1 Oxa 4 Thiaspiro 4.5 Decane Applications in Materials Science and Agrochemical Research

Utilization as Scaffolds in Advanced Materials Synthesis

The rigid and three-dimensional nature of the 1-Oxa-4-thiaspiro[4.5]decane framework makes it an intriguing candidate for the synthesis of advanced materials. Its distinct stereochemistry and the presence of heteroatoms can impart specific physical and chemical properties to polymeric and supramolecular structures.

Currently, there is a notable lack of specific research detailing the direct use of this compound as a monomer in polymer chemistry. The synthesis of polymers often relies on the ability of a monomer to undergo polymerization through reactions such as ring-opening polymerization. While cyclic ethers and thioethers can, in principle, be polymerized via cationic ring-opening polymerization, specific studies initiating this process with this compound are not prominently documented in the existing scientific literature.

The potential for this compound to act as a monomer would theoretically lead to the formation of poly(ether-thioether)s. Such polymers could exhibit a unique combination of properties derived from the flexible polyether segments and the sulfide (B99878) linkages, which can offer thermal stability and affinity for certain metals. The spirocyclic unit, if incorporated into the polymer backbone, could introduce conformational rigidity, influencing the material's thermal and mechanical properties. However, without dedicated research, this remains a hypothetical application.

The application of this compound as a building block for macrocyclic and supramolecular structures is an area that, much like its role in polymer chemistry, is not extensively explored in current research. The synthesis of derivatives of this compound has been reported, primarily for biological evaluation in medicinal chemistry. These studies demonstrate that the core spiro-scaffold can be chemically modified.

In theory, functionalized derivatives of this compound could serve as modules for constructing larger, complex architectures. The spirocyclic core can act as a rigid linker or a corner piece in the design of macrocycles, such as crown ethers or cryptands. The presence of both oxygen and sulfur atoms could also influence the binding properties of such macrocycles, potentially leading to selective recognition of specific ions or small molecules.

The table below outlines the theoretical incorporation of this compound into different advanced material structures, an area that warrants future investigation.

Material TypePotential Role of this compoundAnticipated Properties
Polymers Monomer for ring-opening polymerizationIntroduction of spirocyclic rigidity into a poly(ether-thioether) backbone, potentially enhancing thermal stability.
Macrocycles Rigid building block or linkerCreation of pre-organized cavities for host-guest chemistry, with heteroatoms influencing binding selectivity.
Supramolecular Assemblies Tecton for crystal engineeringDirection of self-assembly through specific intermolecular interactions, leading to novel network structures.

Potential Contributions to Agrochemical Compound Development

While direct studies on the agrochemical applications of this compound are limited, research on related spirocyclic compounds and derivatives provides insight into its potential contributions. Spiro compounds, in general, are recognized for their diverse biological activities, which has led to their investigation in the development of new pesticides.

A notable example from the broader class of related compounds is a derivative known as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane. This compound has been investigated as a herbicide safener. Herbicide safeners are crucial in agriculture as they protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's efficacy against target weeds. The development of such safeners is a significant area of agrochemical research.

Although this example is an aza-substituted derivative and not the parent this compound, it highlights the potential of the spiro[4.5]decane scaffold in agrochemical applications. The unique three-dimensional structure of these compounds can lead to novel modes of action and overcome resistance issues associated with existing agrochemicals. Further screening of this compound and its derivatives for herbicidal, fungicidal, or insecticidal activity could unveil new avenues for the development of effective and selective crop protection agents.

The table below summarizes the known and potential applications of spiro[4.5]decane derivatives in agrochemical research.

Compound/Derivative ClassApplication AreaResearch Findings/Potential
4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decaneHerbicide SafenerInvestigated for its ability to protect crops from herbicide injury.
General Spirocyclic CompoundsPesticide DevelopmentRecognized for a wide range of biological activities including insecticidal, fungicidal, and herbicidal properties.
This compound (Potential) Agrochemical Active IngredientRequires further screening to determine potential herbicidal, fungicidal, or insecticidal properties.

Emerging Research Frontiers and Future Prospects in 1 Oxa 4 Thiaspiro 4.5 Decane Chemistry

Unexplored Synthetic Methodologies and Catalytic Approaches

The conventional synthesis of 1-oxa-4-thiaspiro[4.5]decane derivatives has paved the way for initial biological screening. However, the exploration of more efficient, selective, and diverse synthetic methodologies remains a key area for future research. The development of novel catalytic approaches is paramount to unlocking the full synthetic potential of this scaffold.

Organocatalysis: The application of organocatalysis, particularly aminothiourea-based catalysts, presents a promising avenue for the asymmetric synthesis of spiroketals. nih.gov This approach could enable the enantioselective construction of chiral this compound derivatives, which is crucial for the development of stereospecific therapeutic agents. The bifunctional nature of these catalysts can facilitate intramolecular hemiacetalization and oxy-Michael addition cascades, offering a powerful tool for the stereocontrolled synthesis of complex spirocyclic systems. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging area in organic synthesis that allows for the formation of traditionally challenging bonds under mild conditions. While not yet applied to this compound, this methodology could be explored for novel C-C and C-S bond-forming reactions to construct the spirocyclic core or to functionalize it in innovative ways.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and facile scalability. unimore.it The application of flow chemistry to the synthesis of spirocyclic compounds is an active area of research. unimore.it Implementing a flow-based synthesis for this compound could lead to more efficient and reproducible production, which is particularly important for potential industrial applications.

Catalytic ApproachPotential Advantages for this compound SynthesisKey Research Focus
OrganocatalysisEnantioselective synthesis of chiral derivatives, mild reaction conditions.Development of specific aminothiourea catalysts for thiaspiroketalization.
Photoredox CatalysisNovel bond formations under mild conditions, access to unique functionalization patterns.Exploration of suitable photosensitizers and reaction conditions for spirocyclization.
Flow ChemistryImproved reaction control, enhanced safety, and scalability.Development of a continuous flow process for the synthesis of the core scaffold.

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing synthetic routes and designing new ones. Future research in this area will likely focus on a combination of experimental and computational techniques.

In Situ Spectroscopic Analysis: The use of in situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction progress. This allows for the identification of transient intermediates and the elucidation of reaction kinetics, offering valuable insights into the underlying mechanistic pathways of this compound formation.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov DFT studies can be employed to model the transition states of the key bond-forming steps in the synthesis of this compound, providing a detailed picture of the reaction energy profile. nih.gov This computational analysis can help to rationalize observed stereochemical outcomes and guide the design of more selective catalysts.

Kinetic vs. Thermodynamic Control: The formation of the spiroketal core can be subject to either kinetic or thermodynamic control, leading to different product distributions under varying reaction conditions. A detailed investigation into the factors that govern this control, such as temperature, solvent, and catalyst, is crucial for achieving high selectivity in the synthesis of this compound. Understanding these principles will enable chemists to steer the reaction towards the desired isomer.

Integration of Artificial Intelligence and Cheminformatics for Predictive Chemistry

The integration of artificial intelligence (AI) and cheminformatics is revolutionizing the field of chemistry, from drug discovery to materials science. These computational tools offer immense potential for accelerating research and development in the context of this compound.

Machine Learning for Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions for the synthesis of this compound. beilstein-journals.org By analyzing experimental data, these models can identify the optimal combination of parameters, such as temperature, catalyst loading, and solvent, to maximize yield and selectivity. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required for process optimization.

Cheminformatics for Derivative Design: Cheminformatics tools can be used to design and analyze virtual libraries of this compound derivatives with desired properties. By calculating molecular descriptors and employing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity and physicochemical properties of novel compounds, thereby prioritizing the synthesis of the most promising candidates for further investigation.

Computational ToolApplication in this compound ChemistryExpected Outcome
AI-Driven RetrosynthesisProposing novel synthetic routes to the core scaffold.Identification of more efficient and innovative synthetic strategies.
Machine LearningOptimizing reaction conditions for synthesis.Maximized yields and selectivity with reduced experimental effort.
Cheminformatics/QSARDesigning and predicting the properties of new derivatives.Prioritization of promising drug candidates for synthesis and testing.

Sustainable and Scalable Synthesis for Industrial Applications

For this compound and its derivatives to find practical applications, particularly in the pharmaceutical industry, the development of sustainable and scalable synthetic processes is crucial. This involves adhering to the principles of green chemistry and implementing robust manufacturing technologies. sigmaaldrich.commsu.edu

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of this compound will be a key focus of future research. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally benign alternatives, and the minimization of waste generation. sigmaaldrich.commsu.edu Biocatalysis, for instance, could offer a green and highly selective method for certain synthetic transformations.

Process Intensification and Scale-Up: The transition from laboratory-scale synthesis to industrial production requires careful process development and scale-up. pharmafeatures.com This involves addressing challenges related to heat and mass transfer, reaction kinetics at scale, and product purification. pharmafeatures.com The implementation of Process Analytical Technology (PAT) can aid in monitoring and controlling the manufacturing process in real-time, ensuring consistent product quality and process efficiency. researchgate.netdissolutiontech.com

Development of Robust and Efficient Processes: The ultimate goal is to develop a manufacturing process for this compound that is not only environmentally friendly but also economically viable. This will require a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final purification steps, with a focus on maximizing efficiency and minimizing cost.

Q & A

Q. What are the key synthetic strategies for 1-Oxa-4-thiaspiro[4.5]decane derivatives, and how do structural modifications impact biological activity?

Methodological Answer: The synthesis typically involves isosteric substitution of oxygen atoms in the spiro ring with sulfur. For example, replacing one oxygen atom in 1,4-dioxaspiro[4.5]decane with sulfur yields this compound derivatives. This modification alters electronic properties and lipophilicity, which can enhance receptor binding selectivity . Key steps include:

  • Pd-catalyzed cross-coupling for arylpiperazine moiety introduction .
  • Spirocyclization using gold(I)-catalyzed cyclization/semipinacol rearrangement .
    Structural modifications (e.g., benzyl substituents on piperazine/piperidine) are critical for tuning σ1/σ2 or 5-HT1A receptor affinity .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : Assigns spiro ring conformation and substituent positions via coupling constants (e.g., 1H-13C HMBC for long-range correlations) .
  • LC/MS/MS : Identifies metabolites and degradation products (e.g., oxidative deamination of piperidine rings observed in rat hepatocytes) .
  • Molecular Modeling : Docking studies (e.g., GPCR homology models) explain selectivity trends for 5-HT1A over α1-adrenergic receptors .

Q. How do structural features of this compound influence pharmacological activity?

Methodological Answer:

  • Spiro Ring Rigidity : Restricts conformational flexibility, improving receptor subtype selectivity .
  • Sulfur Substitution : Increases lipophilicity, enhancing blood-brain barrier penetration but may reduce σ1R affinity compared to oxygen analogs .
  • Piperazine/Piperidine Substituents : Benzyl groups improve σ1R binding (e.g., compound 8a with pKiσ1R = 9.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for σ1/σ2 receptor selectivity?

Methodological Answer: Contradictions arise from differential effects of sulfur substitution. For example:

  • 1-Oxa-4-thiaspiro derivatives (15a/b) : σ1R affinity decreases sharply for 4-benzylpiperidine (15a ) but mildly for 1-benzylpiperazine (15b ) .
  • 1,4-Dithiaspiro derivatives (16a/b) : Compound 16a (BS148) reverses σ1/σ2 selectivity (σ1R/σ2R = 0.04) due to 100-fold σ1R affinity loss .
    Experimental Design :
  • Perform radioligand binding assays (e.g., [³H]DTG for σ receptors) under standardized conditions.
  • Use molecular dynamics simulations to assess sulfur-induced steric clashes in σ1R binding pockets .

Q. What methodologies explain the neuroprotective efficacy of 1-Oxa-4-thiaspiro derivatives despite moderate in vitro binding data?

Methodological Answer: Compound 15 (a 5-HT1A agonist) shows in vivo antinociceptive activity not fully predicted by in vitro binding. Strategies to address this include:

  • Metabolite Profiling : Identify active metabolites (e.g., keto acids from piperidine ring oxidation) .
  • Pharmacokinetic Studies : Measure brain penetration via LC/MS/MS .
  • Functional Assays : Use cAMP inhibition or ERK phosphorylation to assess intracellular signaling efficacy .

Q. How can molecular modeling optimize selectivity between 5-HT1A and σ receptors?

Methodological Answer:

  • Homology Modeling : Build 5-HT1A and σ1R models using templates like β2-adrenergic receptors .
  • Docking Studies : Compare binding poses of 1-oxa-4-thiaspiro derivatives. For example, sulfur substitution may disrupt hydrogen bonds in σ1R but stabilize hydrophobic interactions in 5-HT1A .
  • Free Energy Calculations : Use MM-GBSA to predict ΔGbinding differences between receptor subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.